molecular formula C12H17N5O2 B14988396 N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

Cat. No.: B14988396
M. Wt: 263.30 g/mol
InChI Key: RYFLXUULFIEKMT-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with dimethyl and oxo groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

InChI

InChI=1S/C12H17N5O2/c1-6(2)5-9(18)14-11-15-12-13-8(4)7(3)10(19)17(12)16-11/h6H,5H2,1-4H3,(H2,13,14,15,16,18)

InChI Key

RYFLXUULFIEKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)CC(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-methylbutanoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5,6-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid under acidic conditions to yield the desired triazolopyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Comparison with Similar Compounds

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide can be compared with other similar compounds, such as:

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